

# Spectroscopic and Synthetic Profile of Nicotinoyl Azide: A Technical Guide

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Compound of Interest		
Compound Name:	Nicotinoyl azide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **nicotinoyl azide**. Due to the limited availability of experimental spectroscopic data in publicly accessible literature, this document presents a combination of known infrared (IR) absorption characteristics and predicted Nuclear Magnetic Resonance (NMR) data. Experimental data for the closely related precursor, nicotinic acid, is also provided for comparative analysis. This guide is intended to serve as a valuable resource for researchers utilizing **nicotinoyl azide** in synthetic chemistry and as a photo-activated probe in biological systems.

## **Spectroscopic Data**

The following tables summarize the available and predicted spectroscopic data for **nicotinoyl** azide.

## Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an acyl azide is the strong absorption band corresponding to the asymmetric stretching vibration of the azide (-N<sub>3</sub>) group.



Functional Group	Wavenumber (cm⁻¹)	Intensity
Azide (N=N=N), asymmetric stretch	~2100 - 2160	Strong
Carbonyl (C=O), stretch	~1680 - 1720	Strong
C-N, stretch	~1200 - 1350	Medium
Aromatic C=C, stretch	~1400 - 1600	Medium-Weak
Aromatic C-H, stretch	~3000 - 3100	Medium-Weak

Note: The exact peak positions can vary based on the solvent and the physical state of the sample.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Disclaimer: Experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **nicotinoyl azide** are not readily available in the reviewed literature. The following data is predicted based on computational models and should be used as an estimation.

#### 1.2.1. Predicted <sup>1</sup>H NMR Spectrum

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.2	S	1H	H-2
~8.8	d	1H	H-6
~8.2	d	1H	H-4
~7.5	dd	1H	H-5

#### 1.2.2. Predicted <sup>13</sup>C NMR Spectrum

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)



Chemical Shift (ppm)	Assignment
~170	C=O
~154	C-6
~151	C-2
~136	C-4
~130	C-3
~124	C-5

## **Comparative Experimental NMR Data of Nicotinic Acid**

For reference, the experimental NMR data for the precursor, nicotinic acid, is provided below.

<sup>13</sup>C NMR Spectrum of Nicotinic Acid

Solvent: DMSO-d6

Chemical Shift (ppm)
167.3
153.2
150.9
137.2
127.8
123.9

## Experimental Protocols Synthesis of Nicotinoyl Azide

**Nicotinoyl azide** is typically synthesized from nicotinoyl chloride, which can be prepared from nicotinic acid.



## 

#### Synthesis Workflow of Nicotinoyl Azide

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Caption: General workflow for the synthesis of **nicotinoyl azide**.

#### Materials:

- · Nicotinic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Sodium azide (NaN₃)



- Acetone
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Deionized water

#### Procedure:

- Synthesis of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). The reaction mixture is heated to reflux for 2-4 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield crude nicotinoyl chloride, which can be used in the next step without further purification.
- Synthesis of Nicotinoyl Azide: The crude nicotinoyl chloride is dissolved in a suitable solvent such as acetone. In a separate flask, sodium azide (1.1-1.5 eq) is dissolved in a minimal amount of water. The sodium azide solution is then added dropwise to the nicotinoyl chloride solution at 0°C with vigorous stirring. The reaction is allowed to proceed at room temperature for 1-2 hours.
- Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the acetone. The aqueous residue is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield nicotinoyl azide as a solid.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid material and use appropriate personal protective equipment.

### **Spectroscopic Analysis**

#### 2.2.1. Infrared (IR) Spectroscopy

• Sample Preparation: A small amount of the solid **nicotinoyl azide** is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a spectrum can be obtained by



dissolving the sample in a suitable solvent (e.g., chloroform) and using a liquid cell, or by using an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. The characteristic azide peak is expected between 2100 and 2160 cm<sup>-1</sup>.
- 2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of nicotinoyl azide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

## **Application as a Photo-activated Probe**

**Nicotinoyl azide** is used as a photo-activatable chemical probe to study the structure of RNA. Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can react with solvent-accessible purine nucleobases.



## Activation Reaction with RNA Nicotinoyl Azide UV Light (e.g., 310 nm) RNA Molecule Photolysis Nicotinoyl Nitrene Solvent-Accessible Purine (Adenosine or Guanosine) (Reactive Intermediate) Reaction at C8 Covalent Adduct Analysis Analysis of Adducts (e.g., by Mass Spectrometry or Reverse Transcription)

#### Application of Nicotinoyl Azide as an RNA Probe

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Caption: Workflow for using **nicotinoyl azide** as a photo-activated probe for RNA structure.

This process allows for the mapping of solvent-accessible regions of RNA, providing valuable insights into its three-dimensional structure and interactions with other molecules.

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